(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

Procure (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (CAS 850349-70-1), the sole building block that delivers the precise C5-bromo, C3,C4-dimethoxy substitution pattern essential for PI3Kγ inhibitor synthesis (IC50 = 21 nM) and BET bromodomain inhibitor development. Generic or regioisomeric analogs cannot replicate its unique electronic profile (predicted pKa 1.16±0.10), cross-coupling reactivity at C5-Br, or acetyl-lysine pocket binding orientation. Secure this validated intermediate for kinase and epigenetic research now.

Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
CAS No. 850349-70-1
Cat. No. B1627825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
CAS850349-70-1
Molecular FormulaC9H9BrN2O2
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1Br)CC#N)OC
InChIInChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3
InChIKeyIKRNNYGGEZLQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (CAS 850349-70-1) for Advanced Synthesis & Medicinal Chemistry


(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (CAS 850349-70-1) is a multifunctional pyridine building block (C9H9BrN2O2, MW 257.08) . Its core structure features a 2-pyridylacetonitrile scaffold, which is densely substituted with a C5-bromine and C3,C4-dimethoxy groups . This specific arrangement confers unique electronic and steric properties, establishing it as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Procurement Risk: Why Generic Pyridylacetonitriles Cannot Substitute for CAS 850349-70-1


Generic substitution of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile with other pyridylacetonitriles is not scientifically defensible without rigorous validation. The precise substitution pattern (C5-Br, C3,C4-di-OMe) dictates distinct physicochemical properties—including predicted pKa (1.16±0.10) and polarity—which critically influence reactivity in cross-coupling [1] and downstream biological activity . Attempting to use a non-brominated analog (e.g., CAS 854278-84-5) or a regioisomer would fundamentally alter the synthetic route, electronic nature, and target-binding profile of the resulting compounds. The following evidence quantifies these critical points of differentiation.

Evidence-Based Technical Differentiation for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (850349-70-1)


Physicochemical Differentiation: Acidity (pKa) vs. Non-Brominated Analog

The C5-bromo substituent significantly modulates the acidity of the pyridine ring. The target compound exhibits a predicted pKa of 1.16±0.10, which is notably more acidic than its non-brominated counterpart, (3,4-dimethoxypyridin-2-yl)acetonitrile. This lower pKa indicates a decreased basicity of the pyridine nitrogen, which is a critical factor governing its behavior in acid-base extractions, salt formation, and potential interactions with acidic residues in biological targets .

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Halogen-Metal Exchange vs. Non-Halogenated Scaffolds

The presence of a bromine atom at the C5 position is essential for enabling key synthetic transformations, such as halogen-metal exchange, which is a cornerstone for generating organometallic intermediates [1]. While direct quantitative yield data for the specific bromine-magnesium exchange on this exact scaffold was not available in the current search, the class of 5-bromo-2-methoxypyridines is known to undergo this reaction efficiently [1]. This capability is absent in non-halogenated analogs like (3,4-dimethoxypyridin-2-yl)acetonitrile, limiting their synthetic applications to non-metal-catalyzed pathways.

Synthetic Chemistry Cross-Coupling Halogen-Metal Exchange

Biological Differentiation: Role in Potent PI3Kγ Inhibitor Synthesis

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has been explicitly identified as a precursor in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, a key class of anti-cancer agents . While the compound itself is an intermediate, its derivatives have demonstrated promising activity. For instance, a related class of compounds targeting PI3Kγ, for which this pyridine serves as a core building block, has shown IC50 values as low as 21 nM [1]. This compares favorably to the high micromolar range (e.g., 28 µM) often observed for less optimized or off-target compounds in kinase assays [2].

Kinase Inhibitors Cancer Research PI3K Pathway

Procurement-Driven Application Scenarios for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (850349-70-1)


Core Scaffold for PI3K/AKT/mTOR Pathway Inhibitor Libraries

For medicinal chemistry teams focused on oncology, (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is an essential building block. Its structural features are integral to generating potent PI3Kγ inhibitors with nanomolar activity (e.g., IC50 = 21 nM) [1]. Procuring this specific intermediate allows for the rapid exploration of chemical space around a validated kinase inhibitor pharmacophore, a strategy that is not feasible with non-halogenated or regioisomeric pyridine alternatives [1].

Versatile Intermediate for Advanced Synthetic Methodology Development

This compound is a high-value substrate for developing and optimizing advanced synthetic transformations. The unique combination of a bromine atom (for halogen-metal exchange or cross-coupling) [2] and an acetonitrile group (for further functionalization) on a densely substituted pyridine core provides a challenging and relevant test case for new catalytic methods in both academic and industrial process chemistry settings [2].

Key Reagent in Structure-Activity Relationship (SAR) Studies for Bromodomain Inhibitors

The bromine atom on the pyridine ring is a critical moiety for engaging the acetyl-lysine binding pocket of bromodomain-containing proteins (e.g., BRD4) . (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile can serve as a key intermediate to synthesize novel BET bromodomain inhibitors, a class of epigenetic modulators with therapeutic potential in cancer and inflammation . The C5-bromo regioisomer ensures the correct spatial orientation for target engagement, differentiating it from other substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.